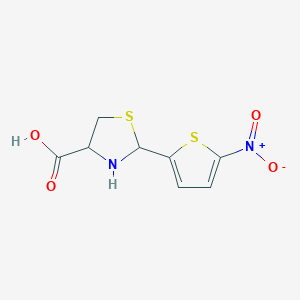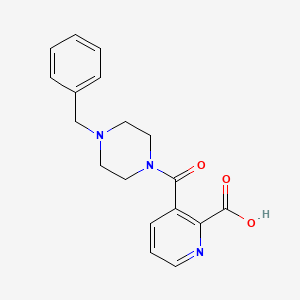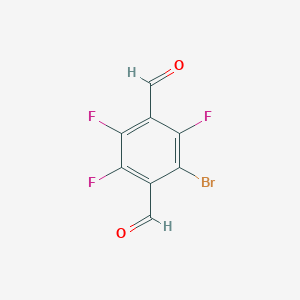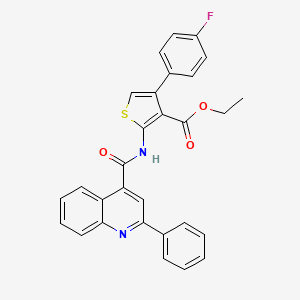![molecular formula C26H26N2O3 B2914302 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol CAS No. 622794-79-0](/img/structure/B2914302.png)
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties . This particular compound has been studied for its potential therapeutic applications and its unique chemical structure, which includes a morpholine ring and a methoxyphenyl group, contributes to its biological activity.
准备方法
The synthesis of 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of 3-methyl-2,6-diphenylpiperidin-4-one.
Reaction with Formaldehyde and Morpholine: The starting material is dissolved in a mixture of ethanol and dimethylformamide (DMF). Formaldehyde and morpholine are added to the solution, and the mixture is warmed on a water bath at 60°C with constant stirring.
Isolation and Purification: The reaction mixture is poured into crushed ice, and the precipitate is filtered and dried. The crude product is then recrystallized from absolute ethanol to obtain the final compound.
化学反应分析
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol has been explored for various scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It has been studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes.
Medicine: Research has focused on its potential therapeutic applications, including its use as an antiviral and anticancer agent.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain. Additionally, it may interact with enzymes and receptors involved in inflammatory and immune responses, contributing to its anti-inflammatory and therapeutic effects.
相似化合物的比较
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol can be compared with other indole derivatives and morpholine-containing compounds :
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound has a similar morpholine ring but differs in its overall structure and biological activity.
Indole Derivatives: Other indole derivatives, such as those with isoxazoline moieties, have been studied for their anti-inflammatory and enzyme-inhibiting properties.
Morpholine Derivatives: Compounds containing the morpholine ring are known for their diverse pharmacological activities, including antiviral, anticancer, and antimicrobial effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
4-[(1-hydroxy-2-phenylindol-3-yl)-(4-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-30-21-13-11-20(12-14-21)25(27-15-17-31-18-16-27)24-22-9-5-6-10-23(22)28(29)26(24)19-7-3-2-4-8-19/h2-14,25,29H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQEUJMJZGYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)
![3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2914225.png)
![(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)
![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)



![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2914237.png)

